2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene
Overview
Description
2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with bromine, fluorine, and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene typically involves multi-step organic reactions. One common method starts with the bromination of 4-(ethylsulfonyl)-1-fluorobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to maintain precise control over reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-(ethylsulfonyl)-1-fluoro-2-methoxybenzene.
Scientific Research Applications
2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: It is used in the preparation of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine and ethylsulfonyl groups, which can undergo various chemical transformations. In medicinal chemistry, the compound’s mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, through covalent or non-covalent bonding.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(methylsulfonyl)-1-fluorobenzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-Bromo-4-(ethylsulfonyl)-1-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
2-Bromo-4-(ethylsulfonyl)-1-iodobenzene: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
2-Bromo-4-(ethylsulfonyl)-1-fluorobenzene is unique due to the combination of its substituents, which impart specific electronic and steric properties. The presence of both bromine and fluorine atoms makes it particularly useful in cross-coupling reactions and other synthetic applications, while the ethylsulfonyl group provides additional functionalization options.
Properties
IUPAC Name |
2-bromo-4-ethylsulfonyl-1-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2S/c1-2-13(11,12)6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINYKRJPNRQKIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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